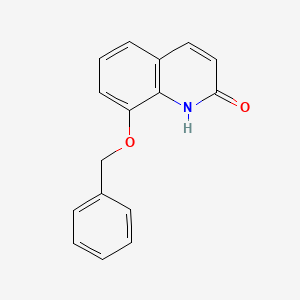8-Benzyloxy-2-oxo-1H-quinoline
CAS No.: 63404-84-2
Cat. No.: VC3795189
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 63404-84-2 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 8-phenylmethoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) |
| Standard InChI Key | DNMMIDJMOWVQHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 |
Chemical Identity and Structural Features
8-Benzyloxy-2-oxo-1H-quinoline belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound’s IUPAC name is 8-phenylmethoxy-1H-quinolin-2-one, reflecting the benzyloxy group at the 8-position and the oxo group at the 2-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 63404-84-2 |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Synonyms | 8-(Benzyloxy)quinolin-2(1H)-one, 8-Benzyloxycarbostyril |
The benzyloxy group enhances the compound’s lipophilicity, facilitating membrane penetration in biological systems, while the oxo group provides a reactive site for further chemical modifications .
Synthesis and Manufacturing
The synthesis of 8-Benzyloxy-2-oxo-1H-quinoline typically involves multi-step reactions starting from quinoline precursors. One documented method utilizes 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril as an intermediate. Key steps include:
-
Alkylation: Introduction of the benzyloxy group via nucleophilic substitution under basic conditions.
-
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like potassium permanganate.
-
Purification: Isolation via solvent extraction (e.g., dichloromethane) and recrystallization from methanol .
A representative synthesis protocol involves refluxing intermediates with potassium carbonate in acetone-water mixtures, followed by filtration and vacuum distillation to yield the final product with a purity ≥98% . Challenges in synthesis include controlling stereochemistry and minimizing side reactions, necessitating precise temperature and solvent selection.
Physicochemical Properties
The compound’s properties are critical for its handling and application:
| Property | Value/Description |
|---|---|
| Melting Point | >153°C (decomposition) |
| Solubility | Soluble in DMSO, ethyl acetate; sparingly soluble in water |
| Stability | Stable under inert atmospheres; sensitive to prolonged light exposure |
| Density | 1.490 g/cm³ (predicted) |
These properties underscore the need for storage in amber vials at room temperature and handling under nitrogen to prevent degradation .
Biological Activities and Mechanisms
8-Benzyloxy-2-oxo-1H-quinoline exhibits promising bioactive properties:
Antimicrobial Activity
Quinoline derivatives disrupt microbial cell membranes and inhibit essential enzymes. Studies suggest that the benzyloxy group enhances binding to bacterial topoisomerases, impairing DNA replication. For example, structural analogs have shown efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
Applications in Research and Industry
Pharmaceutical Development
As a building block, the compound is used to synthesize β₂-adrenoreceptor agonists and kinase inhibitors. For instance, its derivative 5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone (CAS 173140-90-4) is a key intermediate in developing bronchodilators .
Material Science
The quinoline core contributes to photostable polymers and organic semiconductors. Functionalization with electron-withdrawing groups improves charge mobility in thin-film transistors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume